6-Bromo-4-methyl-isoindoline
Description
Contextual Significance of the Isoindoline (B1297411) Framework in Organic Synthesis
The isoindoline skeleton is a privileged scaffold in medicinal chemistry and organic synthesis. mdpi.com As a foundational bicyclic framework where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, it serves as the core for numerous biologically active molecules. mdpi.com Derivatives of isoindoline are found in a variety of commercial drugs used to treat a range of conditions including cancer, inflammation, hypertension, and obesity. mdpi.compreprints.org
The significance of the isoindoline framework stems from its structural versatility. The ring system can be decorated with various functional groups, allowing chemists to fine-tune the molecule's properties to achieve optimal binding with biological receptors. mdpi.compreprints.org Consequently, the development of efficient and stereoselective methods for synthesizing substituted isoindolines is a major focus of contemporary chemical research. chinesechemsoc.org Synthetic strategies often involve advanced catalytic processes, such as palladium-catalyzed aminations and various cycloaddition reactions, to construct the core and introduce chiral centers. wikipedia.orgchinesechemsoc.orgorganic-chemistry.org The synthesis of isoindolinones, an oxidized form of the scaffold, is also actively explored due to their prevalence in bioactive compounds. researchgate.netorganic-chemistry.org
Strategic Importance of Halogenated and Methylated Heterocycles in Chemical Research
The introduction of halogen atoms and methyl groups onto heterocyclic rings is a fundamental strategy in modern medicinal chemistry and materials science. These substitutions can profoundly alter a molecule's physical and biological properties.
Halogenation , the process of adding halogen atoms like bromine, is a powerful tool in drug design. researchgate.net The presence of a halogen can enhance a compound's metabolic stability, thereby prolonging its therapeutic effect. researchgate.net It can also increase lipid solubility, which may improve permeability across biological membranes such as the blood-brain barrier. researchgate.net Furthermore, halogens can participate in "halogen bonding," a specific type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. researchgate.netacs.org From a synthetic standpoint, a bromine atom on an aromatic ring serves as a versatile chemical handle, enabling further molecular elaboration through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling). smolecule.commdpi.com
Methylation , the addition of a methyl group, is another key tactic for optimizing molecular properties. Saturated and N-methylated heterocycles are vital structural motifs due to their widespread presence in pharmacologically active compounds. acs.org Methyl groups can influence a molecule's conformation, block metabolic sites, and fill hydrophobic pockets in target proteins, all of which can lead to improved potency and selectivity. Researchers are actively developing innovative catalytic methods for the selective methylation of N-heterocycles. acs.org
Overview of Research Directions for Substituted Isoindoline Scaffolds
Current research on substituted isoindoline scaffolds is largely driven by the pursuit of new therapeutic agents and functional materials. ucl.ac.ukucl.ac.uk A primary objective is the development of novel synthetic methodologies that provide efficient and sustainable access to a diverse range of isoindoline derivatives. chinesechemsoc.orgucl.ac.uk
Key research directions include:
Asymmetric Synthesis: A significant effort is dedicated to creating chiral isoindolines with high enantiomeric purity, as the stereochemistry of a drug is often critical to its biological activity. chinesechemsoc.org This involves the use of chiral catalysts and auxiliaries to control the three-dimensional structure during the synthesis. chinesechemsoc.orgresearchgate.net
Catalytic C-H Functionalization: Modern synthetic methods focus on the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials and reduces waste. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful technique for constructing the isoindoline ring system. chinesechemsoc.org
Development of Bioactive Molecules: Researchers are synthesizing libraries of substituted isoindolines to screen for biological activity. ontosight.ai By varying the substituents on the isoindoline core, chemists can explore structure-activity relationships to identify new lead compounds for drug discovery programs targeting cancer, infectious diseases, and other conditions. smolecule.comontosight.ai
Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes the use of sustainable solvents and catalysts, such as ruthenium-based systems for cyclotrimerization reactions, to build the isoindoline framework. ucl.ac.ukucl.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-8(10)3-7-4-11-5-9(6)7/h2-3,11H,4-5H2,1H3 |
InChI Key |
CUSSFHBEIGYUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CNC2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Methyl Isoindoline
Reactivity of the Bromine Substituent
The bromine atom attached to the benzene (B151609) ring of the isoindoline (B1297411) system is a key handle for a range of chemical modifications, primarily involving the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Substitution Reactions (e.g., Cross-Coupling Reactions)
The bromine atom at the 6-position of the isoindoline ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in such transformations is well-established, generally showing good reactivity that is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides. nih.gov
One of the most common cross-coupling reactions for aryl bromides is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. For 6-Bromo-4-methyl-isoindoline, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 6-position. The general conditions for such a reaction are outlined in the table below, based on established protocols for similar bromo-substituted heterocyclic systems. researchgate.netrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Parameter | Condition |
| Aryl Bromide | This compound |
| Boronic Acid/Ester | Arylboronic acid, Arylboronic ester (e.g., pinacol (B44631) ester) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, KOAc |
| Solvent | Dioxane, Toluene (B28343), DMF |
| Temperature | 80-120 °C |
Other cross-coupling reactions such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are also expected to be viable for this compound, providing pathways to a diverse array of functionalized derivatives. d-nb.infoacs.org
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)
The bromine substituent can be converted into an organometallic species, such as a Grignard or organolithium reagent, through reaction with magnesium metal or an organolithium compound, respectively. wisc.edumnstate.edusigmaaldrich.com These intermediates are potent nucleophiles and can react with a wide variety of electrophiles to form new carbon-carbon bonds.
The formation of the Grignard reagent, 6-magnesiobromo-4-methyl-isoindoline, would typically be achieved by reacting this compound with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edulibretexts.org
Table 2: General Procedure for Grignard Reagent Formation
| Step | Procedure |
| 1. Activation | Magnesium turnings are activated, often with a small amount of iodine. |
| 2. Reaction | A solution of this compound in anhydrous ether is added to the magnesium. |
| 3. Conditions | The reaction is typically initiated at room temperature and may require gentle heating to sustain. |
| 4. Resulting Reagent | A solution of the corresponding Grignard reagent. |
Similarly, lithium-halogen exchange with an organolithium reagent like n-butyllithium can generate the corresponding 6-lithio-4-methyl-isoindoline. This organolithium species is generally more reactive than the Grignard reagent and can be used in subsequent reactions with electrophiles such as aldehydes, ketones, or carbon dioxide.
Elimination Reactions
Elimination reactions involving the removal of the bromine atom and a hydrogen atom from the aromatic ring to form a benzyne (B1209423) intermediate are generally not a major pathway for aryl bromides under standard conditions. Such reactions typically require very strong bases (like sodium amide) or high temperatures. For this compound, these conditions would likely lead to competing reactions at the isoindoline nitrogen or decomposition of the starting material. Therefore, elimination is not considered a common or synthetically useful transformation for this compound under typical laboratory conditions.
Reactivity of the Isoindoline Nitrogen Atom
The secondary amine of the isoindoline core is nucleophilic and can participate in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can be readily alkylated using various alkylating agents. mdpi.com This reaction typically proceeds via an Sₙ2 mechanism where the nitrogen acts as a nucleophile, attacking an electrophilic carbon of the alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl tosylates. The reaction is usually carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. akademisains.gov.my
Table 3: Typical Conditions for N-Alkylation of Isoindoline Derivatives
| Parameter | Condition |
| Substrate | This compound |
| Alkylating Agent | Alkyl halide (R-X), Alkyl tosylate (R-OTs) |
| Base | K₂CO₃, Et₃N, DIPEA |
| Solvent | DMF, Acetonitrile, THF |
| Temperature | Room temperature to 100 °C |
N-Acylation, the introduction of an acyl group onto the nitrogen atom, can be achieved using acylating agents such as acyl chlorides or acid anhydrides. acs.org This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). N-acylation is a common method for the protection of the isoindoline nitrogen or for the introduction of various functional groups. ucl.ac.uk
Oxidation Reactions (e.g., N-Oxide Formation)
The nitrogen atom of the isoindoline can be oxidized to form an N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chim.itsemanticscholar.org The resulting N-oxide introduces a new functional group that can influence the electronic properties of the molecule and participate in further reactions, such as cycloadditions. chim.it The oxidation of similar isoindoline structures to their corresponding N-oxides has been documented in the literature. chim.it
Table 4: Common Reagents for N-Oxide Formation of Isoindolines
| Oxidizing System | Description |
| H₂O₂ / Na₂WO₄ | A common and effective system for the oxidation of secondary amines to N-oxides. chim.it |
| m-CPBA | A widely used peroxy acid for various oxidation reactions, including N-oxidation. semanticscholar.org |
Transformations involving the Nitrogen Lone Pair
The lone pair of electrons on the nitrogen atom of the isoindoline ring is a key center of reactivity, readily participating in nucleophilic reactions. This allows for the straightforward introduction of a wide array of substituents at the N-2 position, significantly modifying the molecule's steric and electronic properties. Common transformations include N-alkylation, N-acylation, and N-arylation, which are fundamental for building more complex molecular architectures.
For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a base. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides, often with a base to neutralize the acid byproduct. N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a nitrogen-aryl bond, a common motif in pharmacologically active compounds.
Table 1: Examples of N-Substitutions on the Isoindoline Core
| Reactant | Reagent | Product | Reaction Type |
| Isoindoline | Benzyl bromide | 2-Benzylisoindoline | N-Alkylation |
| Isoindoline | Acetyl chloride | 2-Acetylisoindoline | N-Acylation |
| Isoindoline | Phenyliodide, Pd catalyst, ligand | 2-Phenylisoindoline | N-Arylation |
Reactivity of the Methyl Group at C-4
The methyl group at the C-4 position of the isoindoline ring is not merely a passive substituent. Its benzylic nature makes it susceptible to a variety of chemical transformations, providing another handle for functionalization.
Benzylic Functionalization
The benzylic protons of the C-4 methyl group exhibit enhanced acidity, facilitating deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic species can then react with a range of electrophiles, enabling the elongation of the carbon chain or the introduction of new functional groups. For example, reaction with alkyl halides would lead to the corresponding ethyl or larger alkyl-substituted isoindolines.
Oxidation and Halogenation of the Methyl Group
The benzylic methyl group can be oxidized under controlled conditions to afford the corresponding aldehyde or carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. The resulting 6-bromo-isoindoline-4-carbaldehyde or 6-bromo-isoindoline-4-carboxylic acid are valuable intermediates for further synthetic manipulations.
Furthermore, the methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces a halogen atom onto the methyl group, converting it into a reactive bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.
Ring-Opening and Ring-Expansion Reactions of the Isoindoline Core
The strained five-membered ring of the isoindoline core can be induced to undergo ring-opening or ring-expansion reactions under specific catalytic conditions.
Acid-Catalyzed Transformations
Under strongly acidic conditions, the isoindoline ring can be susceptible to cleavage. The protonation of the nitrogen atom can activate the ring towards nucleophilic attack, potentially leading to ring-opened products. The specific outcome will depend on the nature of the acid and the nucleophiles present in the reaction medium.
Base-Catalyzed Cleavage Reactions
Certain strong bases can promote the cleavage of the isoindoline ring. For instance, the Emde degradation, a process involving reductive cleavage of quaternary ammonium (B1175870) salts with sodium amalgam or lithium aluminum hydride, can be applied to N,N-dialkylisoindolinium salts. This would result in the formation of an o-xylene (B151617) derivative. While this specific reaction requires prior quaternization of the isoindoline nitrogen, it highlights a potential pathway for ring cleavage.
Cycloaddition Reactions Involving the Isoindoline Moiety
The isoindoline core, a bicyclic heterocyclic amine, and its unsaturated counterpart, isoindole, are versatile building blocks in organic synthesis. Their participation in cycloaddition reactions provides a powerful strategy for the construction of complex polycyclic and heterocyclic frameworks. These reactions, particularly Diels-Alder and 1,3-dipolar cycloadditions, leverage the electronic and steric properties of the isoindoline moiety to achieve high levels of regio- and stereoselectivity. While specific studies on this compound are not extensively documented in this context, the reactivity of the broader isoindoline class provides a strong precedent for its expected behavior in such transformations.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the formation of six-membered rings. Isoindole derivatives, which can be generated in situ from isoindolines, are excellent dienes in these reactions due to their aromatic pyrrole-like character. The reaction typically involves an isoindole reacting with a dienophile to form a 7-azanorbornadiene (B8733523) adduct. This adduct can then undergo further transformations, such as aromatization, to yield substituted naphthalene (B1677914) systems or other complex scaffolds.
Intramolecular Diels-Alder (IMDA) reactions have also been extensively employed to construct the isoindoline skeleton itself. unipi.it These reactions often start with acyclic precursors containing both a diene and a dienophile, which upon cyclization, form the fused bicyclic structure of isoindoline. unipi.itnih.gov For instance, N-alkylation of aza-Morita-Baylis-Hillman products with diene-containing fragments sets the stage for thermal or Lewis-acid-catalyzed IMDA reactions, leading to various substituted tetrahydroisoindolines. nih.gov The presence of substituents on the aromatic ring, such as the bromo and methyl groups in this compound, is expected to influence the electronic nature of the diene system and, consequently, the rate and selectivity of the cycloaddition.
Table 1: Examples of Intramolecular Diels-Alder Reactions for the Synthesis of Isoindoline Derivatives
| Entry | Diene Precursor | Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-(E)-5-bromopenta-1,3-dienyl-N-arylmethylacrylamide | Alkene | Toluene, reflux | trans-fused Tetrahydroisoindoline | Major product | nih.gov |
| 2 | N-(E)-5-bromopenta-1,3-dienyl-N-arylmethylacrylonitrile | Alkene | BCl₃, CH₂Cl₂ | trans-fused Tetrahydroisoindoline | Improved diastereoselectivity | nih.gov |
| 3 | N-pentadienyl-N-propargylbenzenesulfonamide | Alkyne | Anisole, reflux, DDQ | Aromatized Isoindoline | Excellent | unipi.it |
Furthermore, isoindolines can be involved in cascade reactions that feature a Diels-Alder cycloaddition. One such strategy involves the in situ generation of an ortho-xylylene from an isoindoline derivative, which then undergoes a Diels-Alder reaction with a dienophile to produce tetralin structures. acs.org
1,3-Dipolar Cycloadditions
The isoindoline scaffold can also participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions are highly effective for the synthesis of five-membered heterocyclic rings fused to the isoindoline core. The reaction involves a 1,3-dipole reacting with a dipolarophile.
A common approach involves the generation of azomethine ylides from isoindoline precursors. These ylides can then react with various dipolarophiles, such as quinones or maleimides, to afford complex polycyclic isoindoline derivatives. acs.orgnih.gov For example, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with quinone derivatives has been shown to produce enantioenriched isoindolines bearing multiple stereogenic centers. acs.orgnih.gov The subsequent aromatization of the initial cycloadducts provides a facile route to stable isoindoline products. acs.org
Nitrones are another class of 1,3-dipoles that react with unsaturated systems. While direct cycloaddition to the benzene ring of an isoindoline is not typical, N-allyl substituted isoindole-1,3-diones can undergo regio- and stereoselective 1,3-dipolar cycloaddition with nitrones at the N-allyl double bond to form isoxazolidine (B1194047) rings. researchgate.net The regioselectivity of these reactions can be influenced by the structure of the reactants and the reaction conditions. researchgate.net
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Isoindoline Derivatives
| Entry | Dipole | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Azomethine ylide (from α-substituted imino ester) | Quinone derivative | Cu(I)/(S,Rp)-PPFOMe, silica (B1680970) gel | Enantioenriched isoindoline | High | acs.org |
| 2 | Nitrone | N-allyl substituted polycyclic isoindole-1,3-dione | Not specified | Substituted isoxazolidine | Good | researchgate.net |
| 3 | Nitrile oxide | N-allyl substituted polycyclic isoindole-1,3-dione | Not specified | Adduct on endocyclic or N-allyl double bond | Not specified | researchgate.net |
The functional groups present on the this compound core, namely the electron-withdrawing bromine atom and the electron-donating methyl group, would likely exert a significant electronic influence on the reactivity of any derived 1,3-dipoles or on the isoindoline ring itself when acting as a dipolarophile, thereby affecting the rate and regiochemical outcome of the cycloaddition.
Derivatives and Structural Diversification Strategies for 6 Bromo 4 Methyl Isoindoline
Functionalization of the Bromine Atom for Complex Molecule Construction
The carbon-bromine bond at the 6-position of the isoindoline (B1297411) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for aryl halide functionalization. The 6-bromo substituent on the isoindoline core makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. nih.govrsc.org The reaction of 6-Bromo-4-methyl-isoindoline with various aryl or heteroaryl boronic acids can generate a library of biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, and conditions have been developed for coupling even challenging heteroaryltrifluoroborates. nih.govacs.org For instance, the coupling of 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, a related scaffold, with potassium trifluoro(vinyl)borate proceeds efficiently under anhydrous conditions. acs.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, creating an arylethynyl moiety. organic-chemistry.org This transformation is invaluable for introducing linear, rigid structures into molecules, a common strategy in drug development and materials science. nih.gov Modern copper-free Sonogashira protocols, which mitigate the issue of alkyne homocoupling, can be applied to substrates like this compound. nih.govacs.org These reactions can often be performed at room temperature with high functional group tolerance. acs.orgwalisongo.ac.id
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, effectively achieving vinylation of the isoindoline core. mdpi.com The reaction mechanism typically involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by olefin insertion and β-hydride elimination. libretexts.org The synthesis of profluorescent isoindoline nitroxides has been demonstrated via the Heck reaction of 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) with methyl acrylate, showcasing the utility of this reaction on the isoindoline scaffold. rsc.org
Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent to form a C-C bond with the aryl bromide. uwindsor.ca A key advantage of the Stille reaction is the high functional group tolerance of the organostannane reagents. researchgate.net While concerns about tin toxicity exist, the reaction remains a powerful method, especially for complex molecule synthesis where other methods might fail. uwindsor.ca The reaction mechanism proceeds through a catalytic cycle similar to other palladium-catalyzed couplings. researchgate.net
Below is a table summarizing typical conditions for these coupling reactions, generalized for aryl bromides and applicable to the this compound substrate.
| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Coupling Partner | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | RuPhos, SPhos | K₃PO₄, Na₂CO₃ | Toluene (B28343), Dioxane, Water | Arylboronic acid | nih.govmdpi.com |
| Sonogashira | Pd(PPh₃)₂Cl₂, [DTBNpP]Pd(crotyl)Cl | - | Triethylamine (B128534), TMP | DMSO, Triethylamine | Terminal alkyne | nih.govacs.orgwalisongo.ac.id |
| Heck | Pd(OAc)₂ | PPh₃ | Triethylamine, NaOAc | DMF, Acetonitrile | Alkene (e.g., Acrylate) | mdpi.comrsc.org |
| Stille | Pd(dba)₂, Pd(PPh₃)₄ | AsPh₃, PPh₃ | - (or with CuI additive) | DMF, CH₃CN | Organostannane | uwindsor.caresearchgate.netnih.gov |
The formation of carbon-nitrogen bonds at the 6-position represents another critical diversification strategy. Buchwald-Hartwig amination is the premier method for coupling aryl halides with a wide range of amines and amides. This palladium-catalyzed reaction would allow for the introduction of primary and secondary amines, anilines, and other nitrogen-containing functional groups onto the this compound core.
Furthermore, intramolecular C-H amination reactions have been used to construct isoindoline rings. For example, a 2,4,6-trisubstituted isoindoline was synthesized by the cyclization of 2,6-dimethyl-4-bromo-α-methylbenzylamine picolinamide. nih.gov This demonstrates that the bromo-substituent is compatible with palladium-catalyzed C-H amination conditions, suggesting that intermolecular amination at the bromine position is a feasible and complementary strategy. nih.gov
Chemical Modifications at the Isoindoline Ring Positions
Beyond functionalizing the bromine atom, the isoindoline ring system itself offers opportunities for structural modification.
The isoindoline ring is a saturated heterocyclic system. Modifications to its saturation level can significantly alter the molecule's three-dimensional shape and properties.
Hydrogenation: Catalytic hydrogenation can be employed for several purposes. While hydrogenation can lead to the reduction of the benzene (B151609) ring under harsh conditions, it is more commonly used for dehalogenation. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can selectively replace the bromine atom with hydrogen, yielding 4-methyl-isoindoline. This reaction is analogous to the selective dechlorination of 6-bromo-2-chloro-4-methylquinoline (B1275893) to produce 6-bromo-4-methylquinoline. Additionally, hydrogenation is used to reduce other functional groups that may be present on derivatives, such as reducing a nitrone moiety in an isoindole N-oxide to a hydroxylamine (B1172632) or a fully reduced amine. chim.it
Dehydrogenation: The isoindoline ring can be oxidized to the corresponding isoindole. Isoindoles are aromatic and have distinct electronic properties compared to isoindolines. This transformation introduces a pyrrole-like five-membered ring fused to the benzene ring. This dehydrogenation can be accomplished using various oxidizing agents, although the stability of the resulting isoindole can be a concern.
Introducing new functional groups onto the isoindoline ring or the attached benzene ring can further diversify the core structure. fsu.edusaskoer.ca
On the Benzene Ring: The existing methyl and bromo groups on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions. The positions ortho and para to the activating methyl group and meta to the deactivating bromo group are the most likely sites for substitution.
On the Isoindoline Nitrogen: The secondary amine of the isoindoline is a nucleophilic site available for alkylation, acylation, or arylation, allowing for the introduction of a vast array of substituents.
On the Isoindoline Carbons: Functionalization of the C-H bonds adjacent to the nitrogen atom (the α-C–H bonds) can be achieved through modern C-H activation strategies, leading to the construction of more complex amine structures. nih.gov
Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety
The this compound scaffold can be used as a building block for the synthesis of larger, fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science.
Several strategies have been developed to construct fused heterocycles from isoindoline precursors. One powerful method involves a consecutive Sonogashira coupling followed by a hydroamination cyclization. acs.org In a model system, this approach was used to synthesize isoindolo[1,2-b]quinazolin-10(12H)-one derivatives from 2-(2-bromophenyl)quinazolin-4(3H)-ones and terminal alkynes. acs.org A similar strategy could be envisioned starting from this compound.
Another approach involves the annulation of the isoindoline core with other rings. For instance, polycyclic isoindolines can be accessed in a single step from alicyclic amines and aryl lithium compounds containing an ortho-methylene leaving group. nih.gov Furthermore, 1,2,3-triazole-fused isoindolines can be prepared via intramolecular [3+2] annulation of precursors generated from the conjugate addition of azides to o-alkynylated quinone methides. beilstein-journals.org Palladium-catalyzed cascade cyclizations of bromoenynes also provide a route to fused bicyclic systems. rsc.org
The table below summarizes some methods for synthesizing fused systems that could be adapted for or start from isoindoline derivatives.
| Synthetic Strategy | Key Reactions | Resulting Fused System | Ref. |
| Consecutive Coupling/Cyclization | Sonogashira Coupling, Hydroamination | Isoindolo[1,2-b]quinazolin-10(12H)-one | acs.org |
| C-H/N-H Annulation | Oxidation of Lithium Amide, Nucleophilic Attack | Polycyclic Isoindolines | nih.gov |
| Intramolecular [3+2] Annulation | Conjugate Addition, Click Cycloaddition | 1,2,3-Triazole-fused Isoindolines | beilstein-journals.org |
| Cascade Cyclization | Carbopalladation, Reductive Elimination | Bicyclic Silylated Cyclohexadienes | rsc.org |
Annulation Reactions
Annulation reactions are powerful tools for constructing fused polycyclic systems by forming a new ring onto an existing scaffold. For this compound, these strategies typically involve the activation of C-H bonds on the aromatic ring or at positions adjacent to the nitrogen atom, followed by cyclization with a suitable partner.
Modern synthetic methods, particularly those employing transition-metal catalysis, are effective for these transformations. chim.itrsc.org Rhodium(III) and Ruthenium(II) catalysts, for instance, can direct the C-H activation of an N-substituted isoindoline derivative, such as an N-alkenyl or N-aryl isoindoline, to react with alkynes or other coupling partners. rsc.org The reaction proceeds through the formation of a metallacycle intermediate, which then undergoes insertion and reductive elimination to yield the annulated product. chim.it
The electronic properties of the substituents on the benzene ring of this compound would likely influence the regioselectivity of C-H activation. The bromine atom is an electron-withdrawing group, while the methyl group is electron-donating, creating a specific electronic environment that can direct the metallation to a particular C-H bond. For example, in reactions involving N-directing groups, activation of the C-H bond at the C7 position is often favored. The annulation can lead to complex heterocyclic frameworks, such as those found in various biologically active molecules. nih.gov
Table 1: Examples of Annulation Strategies Applicable to this compound Derivatives
| Reaction Type | Isoindoline Derivative | Coupling Partner | Catalyst System (Example) | Resulting Structure |
| [4+2] Annulation | N-alkenyl-6-bromo-4-methyl-isoindoline | Alkyne | [Ru(p-cymene)Cl₂]₂ | Fused polycyclic isoquinoline (B145761) derivative |
| C-H Activation/Annulation | N-methoxy-6-bromo-4-methyl-isoindoline | Diphenylacetylene | [RhCp*Cl₂]₂ | Fused isoquinolinone derivative |
| [4+1] Annulation | This compound | α-Haloketone | Phosphonium Salt | Dihydrobenzofuran-fused isoindoline |
Construction of Spirocyclic Systems
Spirocyclic systems, where two rings share a single common atom, are prominent structural motifs in many natural products and pharmaceuticals. rsc.org The isoindoline framework can be elaborated into spirocycles by several methods, often involving cycloaddition or intramolecular cyclization reactions. rsc.orgresearchgate.net
One common strategy involves the conversion of the isoindoline into a cyclic nitrone (isoindole N-oxide) through oxidation. chim.it This intermediate can then participate in transition metal-catalyzed C-H activation and annulation reactions to form spirocyclic isoindolines. chim.it For instance, a Co(III)-catalyzed reaction can lead to spiro-isoxazolidine derivatives, which can be further transformed into other spirocyclic systems. chim.it
Another approach is the intramolecular cyclization of N-substituted isoindolines. For example, an isoindoline bearing a suitable tether with a reactive group can undergo cyclization to form a spiro-heterocycle at the C1 position. The synthesis of spiro[pyrrolidine-2,3′-oxindoles] often utilizes a [3+2] cycloaddition reaction, a strategy that could be adapted for isoindoline derivatives. mdpi.com The presence of the bromine atom on the aromatic ring of this compound provides a handle for further functionalization of the final spirocyclic product via cross-coupling reactions.
Table 2: Strategies for the Synthesis of Spirocyclic Isoindoline Derivatives
| Strategy | Key Intermediate/Reactant | Reaction Type | Resulting Spirocyclic System |
| Nitrone Cycloaddition | 6-Bromo-4-methyl-isoindole N-oxide | Co(III)-catalyzed C-H activation/annulation | Spiro-isoxazolidine isoindoline |
| Intramolecular Cyclization | N-substituted isoindoline with a pendant nucleophile/electrophile | SN2 or Michael addition | Spiro-lactam or other spiro-heterocycles |
| [4+1] Spiroannulation | O-pivaloyl oximes with cyclic diazoamides | Rh(III)-catalyzed reaction | Spirocyclic isoindoles |
Derivatization at the Nitrogen Atom for N-Substituted Isoindoline Derivatives
The secondary amine nitrogen of the isoindoline ring is a primary site for introducing structural diversity. Its nucleophilicity allows for a wide range of reactions, including acylation, alkylation, and the formation of various nitrogen-containing functional groups. chromatographyonline.comsigmaaldrich.comgoogle.com
Formation of Amides, Ureas, and Carbamates
The synthesis of amides, ureas, and carbamates from the this compound core is a straightforward and common derivatization strategy. These functional groups are prevalent in medicinal chemistry and can significantly alter the physicochemical properties of the parent molecule. nih.govacs.org
Amides are typically formed by reacting the isoindoline with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. nih.govunimi.it This reaction is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent.
Ureas are synthesized through the reaction of the isoindoline with an isocyanate. This addition reaction is usually rapid and clean. Alternatively, reaction with carbamoyl (B1232498) chlorides or phosgene (B1210022) derivatives can also yield ureas. drugbank.com
Carbamates can be prepared by treating the isoindoline with a chloroformate (e.g., ethyl chloroformate) or by reacting it with a compound like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which installs the common Boc protecting group.
These derivatizations not only introduce new substituents but can also serve to protect the nitrogen atom during subsequent synthetic transformations on other parts of the molecule.
Table 3: Synthesis of N-Substituted Amides, Ureas, and Carbamates
| Derivative Type | Reagent | General Reaction Conditions | Product |
| Amide | Acetyl chloride | Base (e.g., triethylamine), CH₂Cl₂ | N-Acetyl-6-bromo-4-methyl-isoindoline |
| Amide | Benzoic acid | Coupling agent (e.g., DCC, EDC) | N-Benzoyl-6-bromo-4-methyl-isoindoline |
| Urea | Phenyl isocyanate | Aprotic solvent (e.g., THF, CH₂Cl₂) | N-(Phenylcarbamoyl)-6-bromo-4-methyl-isoindoline |
| Carbamate | Ethyl chloroformate | Base (e.g., pyridine), 0 °C to RT | Ethyl this compound-2-carboxylate |
Synthesis of N-Heterocyclic Derivatives
Building a new heterocyclic ring onto the nitrogen atom of this compound leads to the formation of fused or bridged N-heterocyclic systems. These transformations often involve reacting the isoindoline nitrogen with bifunctional electrophiles.
For example, reaction with a 1,2-dihaloethane could, in principle, lead to a piperazine-like fused system, although intramolecular cyclization of the intermediate is required. A more common approach is the reaction with reagents that lead to the formation of five- or six-membered heterocyclic rings. For instance, reacting the secondary amine with an α-haloketone followed by intramolecular cyclization can yield substituted pyrazine (B50134) or other N-heterocyclic derivatives.
Furthermore, the isoindoline nitrogen can participate in multicomponent reactions to construct complex heterocyclic structures in a single step. researchgate.net Palladium-catalyzed C-N cross-coupling reactions with heterocyclic halides are also a powerful method to directly attach a heterocyclic moiety to the isoindoline nitrogen, creating N-heteroaryl derivatives.
Table 4: Examples of N-Heterocyclic Derivatization
| Reaction Type | Reagent(s) | Expected Heterocyclic System |
| Pictet-Spengler Reaction | Aldehyde (e.g., formaldehyde) | Fused tetrahydro-β-carboline-like system |
| Buchwald-Hartwig Coupling | 2-Chloropyridine | N-(Pyridin-2-yl)-6-bromo-4-methyl-isoindoline |
| Condensation | 1,3-Dicarbonyl compound | Fused dihydropyrimidine (B8664642) derivative |
| Annulation | Hydrazonoyl chlorides | Fused triazole or pyrazole (B372694) systems |
Advanced Spectroscopic Elucidation and Structural Analysis of 6 Bromo 4 Methyl Isoindoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 6-Bromo-4-methyl-isoindoline, both ¹H and ¹³C NMR would provide a complete picture of the atomic connectivity and chemical environment.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the benzylic protons of the isoindoline (B1297411) ring (C1 and C3), the N-H proton, and the methyl group protons. The aromatic region would likely show two singlets or two narrowly coupled doublets, corresponding to the protons at the C5 and C7 positions. The methyl group at C4 would appear as a singlet in the typical alkyl-aromatic range (~2.0-2.5 ppm). The protons on the saturated part of the isoindoline ring (CH₂) would likely appear as singlets or complex multiplets depending on their chemical and magnetic equivalence, typically in the range of 4.0-5.5 ppm. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity (¹H) |
| CH₃ (at C4) | ~2.3 | ~20 | s |
| C1-H₂ | ~4.8 | ~55 | s |
| C3-H₂ | ~4.8 | ~55 | s |
| N-H | Variable (broad) | - | br s |
| C5-H | ~7.2 | ~125 | s |
| C7-H | ~7.4 | ~128 | s |
| C4 | - | ~135 | - |
| C6 | - | ~120 | - |
| C3a | - | ~140 | - |
| C7a | - | ~142 | - |
Note: These are estimated values based on typical shifts for substituted isoindolines and related aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
NMR spectroscopy is pivotal in determining the outcome of chemical reactions, particularly those that can result in multiple isomers. In the synthesis of substituted isoindolines, different regioisomers can be formed. For instance, in reactions involving unsymmetrical precursors, NMR is used to establish the precise position of substituents on the aromatic ring. znaturforsch.com
Techniques like the Nuclear Overhauser Effect (NOE) are essential for determining stereochemistry and the spatial proximity of atoms. By irradiating a specific proton (e.g., one of the methyl protons), an enhancement in the signal of nearby protons (e.g., an adjacent aromatic proton or a benzylic proton on the ring) can be observed, confirming their close spatial relationship. znaturforsch.com Two-dimensional NOESY experiments can map all such spatial correlations within the molecule. Furthermore, for derivatives of this compound that may contain chiral centers, the formation of diastereomers can be identified by the doubling of NMR signals. researchgate.net
The five-membered ring of the isoindoline system is not planar and can undergo conformational changes, such as ring puckering or envelope flips. Dynamic NMR (DNMR) spectroscopy is the primary technique for studying such processes. worldscientific.com These studies involve recording NMR spectra at various temperatures.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. acgpubs.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mdpi.com
For this compound, the IR and Raman spectra would exhibit several characteristic absorption bands that confirm the presence of its key structural features.
N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹ in the IR spectrum would be indicative of the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and CH₂ groups) appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon stretching vibrations within the aromatic ring.
C-H Bends: Aliphatic C-H bending vibrations (scissoring, wagging) are expected in the 1350-1470 cm⁻¹ range. Out-of-plane bending vibrations for the aromatic C-H bonds appear in the fingerprint region (650-900 cm⁻¹), and their specific positions can provide clues about the substitution pattern of the aromatic ring.
C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1250-1350 cm⁻¹ region.
C-Br Stretch: A strong absorption band in the far-infrared or low-frequency region of the fingerprint, typically between 500 and 650 cm⁻¹, would be characteristic of the C-Br stretching mode.
Interactive Data Table: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Aliphatic C-H Bend | 1350 - 1470 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
To aid in the precise assignment of experimental vibrational spectra, computational methods are frequently employed. core.ac.ukresearchgate.net Quantum chemical calculations, most commonly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.govmdpi.com
By calculating the theoretical IR and Raman spectra for the optimized geometry of this compound, each calculated vibrational mode can be animated and visually inspected. This process allows for the unambiguous assignment of complex vibrations in the experimental spectrum, especially in the crowded fingerprint region. nih.gov A strong correlation between the computed and experimental spectra provides high confidence in the structural assignment. Discrepancies between the two can often be reconciled by applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the effects of anharmonicity. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of a new compound. For this compound (C₉H₁₀BrN), HRMS would provide an exact mass measurement, allowing for the confirmation of its molecular formula.
A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M⁺+2). This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides further structural confirmation. Common fragmentation pathways for this compound would likely include: youtube.comwhitman.edulibretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (the C3a-C4 or C7a-C7 bond) could lead to the loss of a methyl radical or other fragments, resulting in a resonance-stabilized iminium ion.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺ (loss of 79 or 81).
Loss of HBr: Elimination of a hydrogen bromide molecule could also occur, leading to a peak at [M-HBr]⁺.
Benzylic Cleavage: The most favorable fragmentation would likely be the loss of a hydrogen atom from one of the benzylic CH₂ groups (C1 or C3) to form a stable, conjugated isoindolinium cation at [M-1]⁺. This is often the base peak for cyclic amines. whitman.edu
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₀BrN)
| Fragment Ion | Proposed Loss | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
| [C₉H₁₀BrN]⁺ | Molecular Ion (M⁺) | 211 | 213 |
| [C₉H₉BrN]⁺ | H• | 210 | 212 |
| [C₉H₁₀N]⁺ | Br• | 132 | 132 |
| [C₈H₇BrN]⁺ | CH₃• | 196 | 198 |
| [C₉H₉]⁺ | HBr | 131 | 131 |
Note: The m/z values are for the most abundant isotopes (¹²C, ¹H, ¹⁴N). The M⁺ and M⁺+2 peaks would be of nearly equal intensity.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
No crystallographic data is currently available for this compound.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
This subsection would have presented a detailed analysis of the intramolecular geometry of this compound, derived from its crystal structure. This would include tables of key bond lengths (e.g., C-C, C-N, C-Br), bond angles, and torsion angles that define the conformation of the isoindoline ring system. Such data would be compared to theoretical calculations and related known structures to understand the effects of the substituents on the molecular geometry.
Investigation of Crystal Packing and Supramolecular Assemblies
This subsection would have explored the intermolecular interactions present in the crystal lattice of this compound. An analysis of the crystal packing would reveal how individual molecules arrange themselves in the solid state. This would involve the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking, and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid material and for the rational design of new materials with desired properties.
Theoretical and Computational Chemistry Studies on 6 Bromo 4 Methyl Isoindoline
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 6-bromo-4-methyl-isoindoline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
Optimization of Molecular Conformations and Isomers
The structural flexibility of the isoindoline (B1297411) ring system necessitates a thorough exploration of its potential energy surface to identify stable conformations and isomers. Computational methods are employed to perform geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest energy. For this compound, this involves determining the preferred puckering of the five-membered ring and the orientation of the methyl and bromo substituents. Different isomers, such as those arising from different substitution patterns on the aromatic ring, can also be computationally evaluated to compare their relative stabilities.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. Reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and would be derived from actual quantum chemical calculations.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the most likely pathways and understand the factors that control reaction outcomes.
Transition State Characterization and Energy Barrier Calculations
A key aspect of reaction mechanism studies is the identification and characterization of transition states—the high-energy structures that connect reactants and products. Computational methods can be used to locate these transient species and calculate the activation energy, or energy barrier, of the reaction. This information is critical for predicting reaction rates and understanding how changes in the molecular structure or reaction conditions might affect the reaction's feasibility.
Prediction of Reaction Pathways and Selectivities
For reactions where multiple products are possible, computational modeling can predict the most favorable reaction pathway. By comparing the energy barriers for different pathways, researchers can determine which product is likely to be formed in greater abundance. This is particularly important for understanding the regioselectivity and stereoselectivity of reactions involving this compound, where reactions could occur at the nitrogen atom, the aromatic ring, or the methyl group.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental findings. This synergy between theory and experiment is a cornerstone of modern chemical research.
Predicted spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions, can aid in the interpretation of experimental spectra and the structural elucidation of the compound. Discrepancies between calculated and experimental data can also provide insights into intermolecular interactions or solvent effects that are not accounted for in the computational model.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is illustrative and would be derived from actual quantum chemical calculations and experimental measurements.)
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (CH₃) | 2.3 ppm | 2.4 ppm |
| ¹³C NMR Chemical Shift (C-Br) | 115 ppm | 117 ppm |
| IR Vibrational Frequency (N-H) | 3350 cm⁻¹ | 3370 cm⁻¹ |
Calculation of NMR Chemical Shifts (1H, 13C)
The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would be a crucial step in its structural verification and characterization. This is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.
The standard computational protocol involves several steps:
Geometry Optimization: The three-dimensional structure of the this compound molecule would first be optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR shifts are highly sensitive to the molecular geometry. Common DFT functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p)), are employed for this purpose.
NMR Shielding Tensor Calculation: Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. This method is effective at mitigating issues related to the gauge-origin dependence of the magnetic field.
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample_ = σ_TMS_ - σ_sample_. The shielding tensor for TMS (σ_TMS_) is calculated at the same level of theory to ensure consistency and accuracy.
Solvent Effects: To improve the accuracy of the predictions and better mimic experimental conditions, solvent effects can be incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
The resulting data would be presented in a table comparing the calculated chemical shifts for each unique proton and carbon atom in this compound with experimentally determined values, if available. This comparison is vital for confirming the molecular structure.
Table 1: Hypothetical Calculated NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual calculations.)
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 55.2 |
| C3 | - | 55.8 |
| C3a | - | 138.1 |
| C4 | - | 135.5 |
| C5 | - | 128.9 |
| C6 | - | 118.7 |
| C7 | - | 125.4 |
| C7a | - | 140.3 |
| 4-CH₃ | - | 18.5 |
| H1 | 4.15 | - |
| H3 | 4.20 | - |
| H5 | 7.10 | - |
| H7 | 7.25 | - |
| 4-CH₃ | 2.35 | - |
| N-H | 2.50 | - |
Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra
Computational methods are also employed to simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound.
Vibrational (IR) Spectroscopy: The simulation of the IR spectrum is based on the calculation of vibrational frequencies. After the geometry of the molecule is optimized, a frequency calculation is performed at the same level of theory. This calculation provides the normal modes of vibration and their corresponding frequencies and intensities.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
The simulated spectrum allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as C-H stretching, N-H bending, and vibrations of the aromatic ring.
Electronic (UV-Vis) Spectroscopy: The simulation of the UV-Vis spectrum is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
The calculation yields the excitation energies and the oscillator strengths for these transitions. The excitation energies correspond to the wavelengths of maximum absorption (λ_max_), and the oscillator strengths are related to the intensity of the absorption bands.
These theoretical spectra can predict the electronic behavior of the molecule and help in the interpretation of experimental UV-Vis spectra by identifying the nature of the electronic transitions (e.g., π → π* or n → π* transitions).
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.
Conformational Dynamics
While the isoindoline ring system is relatively rigid, MD simulations can explore its flexibility and the conformational preferences of its substituents.
An MD simulation would involve placing the molecule in a simulation box, often with an explicit solvent, and solving Newton's equations of motion for all atoms over a certain period (typically nanoseconds).
The simulation trajectory would reveal the accessible conformations of the molecule and the energetic barriers between them. For this compound, this could involve analyzing the puckering of the five-membered ring and the rotational freedom of the methyl group.
Analysis of the trajectory can provide information on the relative populations of different conformers and the timescales of conformational changes.
Interactions with Solvents or other Chemical Species
MD simulations are particularly powerful for studying intermolecular interactions.
By simulating this compound in a box of solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), one can analyze the solvation structure around the molecule.
Radial distribution functions can be calculated to understand the average distance and coordination number of solvent molecules around specific atoms or functional groups of the solute.
These simulations can also provide insights into the strength and dynamics of hydrogen bonds between the N-H group of the isoindoline and solvent molecules. This information is valuable for understanding the solubility and reactivity of the compound in different media.
Furthermore, MD simulations can be used to model the interaction of this compound with biological macromolecules, such as proteins or DNA, to predict potential binding modes and affinities.
Advanced Applications and Research Utility of 6 Bromo 4 Methyl Isoindoline in Chemical Sciences Excluding Clinical/safety
Role as a Versatile Synthetic Building Block and Intermediate
6-Bromo-4-methyl-isoindoline is a valuable intermediate in organic synthesis, primarily owing to the reactivity of the isoindoline (B1297411) core and the presence of a bromine atom on the aromatic ring. The secondary amine of the isoindoline moiety can be readily functionalized, while the bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.
The isoindoline framework is a foundational element for constructing more elaborate heterocyclic systems. The inherent reactivity of the this compound skeleton allows it to be a starting point for the synthesis of fused polycyclic structures and other complex molecules. For instance, isoindoline derivatives can be prepared through methods like [3+2] cycloaddition of azomethine ylides with quinones. wikipedia.org The bromine atom at the 6-position offers a site for annulation reactions, where an additional ring can be fused to the benzene (B151609) portion of the molecule. This is particularly useful in creating extended aromatic systems or installing functionalities that can modulate the electronic or steric properties of the final compound. The synthesis of isoindole-1,3-diones via palladium-catalyzed carbonylative cyclization of o-halobenzoates highlights how halogenated precursors are pivotal in building such heterocyclic structures. nih.gov
The isoindolin-1-one (B1195906) structural unit is present in numerous natural products. Consequently, substituted isoindolines like this compound are logical starting points for the total synthesis or analog preparation of these complex molecules. The synthesis of such analogs often relies on the stepwise elaboration of a core structure. The 4-methyl group provides steric influence that can direct subsequent reactions, while the 6-bromo position is ideal for introducing side chains or other functional groups found in natural products via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This modular approach allows for the systematic variation of the natural product's structure to explore structure-activity relationships, with the isoindoline core providing a rigid and predictable scaffold.
Potential in Materials Science Research
The unique electronic and structural features of the isoindoline core make its derivatives promising candidates for advanced materials. The ability to tune its properties through substitution patterns, such as with bromo and methyl groups, is key to its potential in this field.
Isoindoline-based structures have demonstrated significant potential in the development of organic electrode materials for batteries. Specifically, the 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) class of nitroxide radicals has been investigated for use in organic radical batteries. semanticscholar.org A styrenic polymer incorporating this isoindoline nitroxide, poly(5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl) (PVTMIO), has been synthesized and shown to function as a high-voltage organic cathode material. semanticscholar.org
Cyclic voltammetry of this polymer revealed a high oxidation potential of 3.7 V versus Li/Li+, among the highest for nitroxide-based electrode materials. semanticscholar.org When incorporated into a battery, PVTMIO exhibited a discharge capacity of 104.7 mAh g⁻¹, excellent rate performance, and high stability, retaining 90% of its capacity after 100 cycles. semanticscholar.org The this compound core could serve as a precursor to similar materials. The bromine atom provides a convenient site for introducing a polymerizable group (like a vinyl or styrenyl moiety) via cross-coupling, enabling its incorporation into a polymer backbone for use as a cathode material in next-generation organic batteries. ossila.commdpi.com
Table 1: Electrochemical Properties of an Isoindoline-Based Cathode Material
| Property | Value |
|---|---|
| Oxidation Potential (vs. Li/Li+) | 3.7 V |
| Discharge Capacity | 104.7 mAh g⁻¹ |
| Capacity Retention (100 cycles) | 90% |
Data derived from studies on poly(5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl) (PVTMIO). semanticscholar.org
Isoindole derivatives are known to form the core of various fluorescent compounds. nih.govacs.org The synthesis of these materials can often be achieved through multicomponent reactions, for example, by the tandem addition of an amine and a thiol to an aromatic dialdehyde (B1249045) to assemble a fluorescent isoindole. nih.govrsc.orgrsc.org The stability and spectroscopic properties of these dyes are highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups tend to stabilize the isoindole system and can modulate the fluorescence emission. nih.govrsc.org
This compound is a suitable precursor for creating novel fluorescent probes. The secondary amine can be reacted with various electrophiles to attach it to other molecules or to form part of a larger chromophore system. Furthermore, the bromine atom is a versatile handle for introducing fluorophores or auxochromic groups through palladium-catalyzed reactions. This allows for the rational design of dyes with specific absorption and emission wavelengths. For instance, coupling with a boronic acid derivative of a known fluorophore (via Suzuki coupling) could yield a new probe whose spectroscopic properties are influenced by the rigid, substituted isoindoline scaffold.
Use in Catalyst Development and Ligand Design
The isoindoline framework is a key component in a class of tridentate, monoanionic pincer ligands known as bis(imino)isoindolines (BPIs). researchgate.netrsc.org These NNN pincer ligands are synthesized by the condensation of a substituted 1,2-dicyanobenzene or 1,3-diiminoisoindoline (B1677754) with two equivalents of an appropriate amine. rsc.orgpatsnap.comgoogle.com The resulting ligands form stable complexes with a wide range of transition metals, including iron, copper, nickel, and manganese. rsc.orgresearchgate.netnih.gov
The electronic and steric properties of the BPI ligand can be fine-tuned by altering the substituents on the isoindoline backbone and the imino sidearms. researchgate.net The this compound core offers a platform to create a new family of BPI ligands. The 4-methyl group would introduce steric bulk near the metal center, potentially influencing the selectivity of catalytic reactions. The 6-bromo substituent could either be retained to exert an electron-withdrawing effect or be used as a synthetic handle to attach other functional groups, such as chiral auxiliaries or groups that enhance solubility or facilitate immobilization onto a solid support. Metal complexes derived from these ligands have shown activity in a variety of catalytic processes, including oxidation of sulfides and alcohols, and the electrochemical reduction of CO₂. rsc.orgnih.gov
Table 2: Potential Synthetic Utility of this compound
| Functional Group | Potential Reaction Type | Application |
|---|---|---|
| Secondary Amine | N-Alkylation, N-Arylation, Acylation | Attachment of fluorophores, linking to polymers |
| 6-Bromo Substituent | Suzuki Coupling | C-C bond formation, linking to aromatic systems |
| 6-Bromo Substituent | Sonogashira Coupling | C-C bond formation, creating extended π-systems |
| 6-Bromo Substituent | Buchwald-Hartwig Amination | C-N bond formation, linking to amines |
| Isoindoline Core | Condensation (from precursor) | Formation of bis(imino)isoindoline (BPI) ligands |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications and research utility of the chemical compound This compound in the areas of chiral ligand precursors, organocatalytic systems, or the development of novel and greener synthetic methodologies.
Application in Methodological Development in Organic Synthesis:
Development of Greener Synthetic Pathways:There are no documented efforts to develop more environmentally friendly synthetic routes involving this compound.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this compound within the specified framework. The compound does not appear to be a subject of published research in these advanced chemical science applications.
Future Research Directions and Unexplored Avenues for 6 Bromo 4 Methyl Isoindoline
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of isoindoline (B1297411) derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and generate significant waste. Future research should prioritize the development of green and efficient synthetic methodologies for 6-Bromo-4-methyl-isoindoline.
Key areas of focus should include:
Catalytic C-H Activation: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.org Investigating rhodium, palladium, or ruthenium-catalyzed intramolecular C-H amination of appropriately substituted benzylamine (B48309) precursors could provide a direct and efficient route to the this compound core.
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. For instance, a tandem reaction involving an initial C-H activation followed by an intramolecular cyclization could be a promising strategy.
Use of Greener Solvents and Reagents: Exploring the use of environmentally benign solvents such as water, or solvent-free conditions, is crucial for developing sustainable synthetic protocols. Additionally, replacing hazardous reagents with greener alternatives should be a key consideration.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. Its application in the synthesis of this compound could lead to more efficient and rapid production.
Data Table: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Activation | High atom economy, reduced number of steps, potential for regioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, time and cost savings. | Compatibility of reagents and reaction conditions for multiple steps. |
| Green Solvents/Reagents | Reduced environmental impact, improved safety profile. | Solubility issues, potential for lower reactivity. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. | Scale-up limitations, potential for localized overheating. |
Comprehensive Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of this compound is essential for optimizing existing methods and developing novel transformations.
Future mechanistic studies could involve:
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. Such studies can help in understanding the role of catalysts, directing groups, and substituents in influencing the regioselectivity and stereoselectivity of reactions.
Kinetic Studies: Performing kinetic experiments can help to elucidate the rate-determining steps of key transformations and provide quantitative data on the influence of various reaction parameters.
Isolation and Characterization of Intermediates: The isolation and structural characterization of reaction intermediates, where possible, can provide direct evidence for proposed mechanistic pathways.
Isotopic Labeling Studies: Using isotopically labeled starting materials can help to trace the fate of specific atoms throughout a reaction, providing valuable information about bond-breaking and bond-forming events.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The presence of both a bromine atom and a methyl group on the aromatic ring, in addition to the reactive secondary amine of the isoindoline core, offers multiple sites for functionalization. A systematic exploration of the reactivity of this compound is crucial for unlocking its synthetic potential.
Potential areas for investigation include:
Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, leading to a diverse library of derivatives.
Functionalization of the Methyl Group: The methyl group at the 4-position could potentially be functionalized through radical halogenation or oxidation to introduce other functional groups like hydroxymethyl or carboxyl groups.
N-Functionalization: The secondary amine of the isoindoline ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, arylation, and other reactions to introduce a variety of substituents on the nitrogen atom.
Reactions at the C1 and C3 Positions: While less reactive than the nitrogen atom, the C1 and C3 positions of the isoindoline ring could potentially be functionalized through lithiation followed by reaction with electrophiles.
Data Table: Potential Derivatization Strategies
| Reaction Type | Target Site | Potential Reagents | Potential Products |
| Suzuki Coupling | C6-Br | Arylboronic acids, Pd catalyst, base | 6-Aryl-4-methyl-isoindolines |
| Buchwald-Hartwig Amination | C6-Br | Amines, Pd catalyst, base | 6-Amino-4-methyl-isoindolines |
| N-Alkylation | N-H | Alkyl halides, base | 2-Alkyl-6-bromo-4-methyl-isoindolines |
| N-Acylation | N-H | Acid chlorides, base | 2-Acyl-6-bromo-4-methyl-isoindolines |
Advanced Computational Studies for Property Prediction and Design
In silico methods can play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.
Future computational work could focus on:
Prediction of Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict key properties such as solubility, lipophilicity, and electronic properties of novel derivatives. This can aid in the rational design of molecules with desired characteristics.
Molecular Docking and Virtual Screening: While clinical applications are excluded from this discussion, these techniques can be applied to explore the binding of this compound derivatives to other biological targets of interest in areas like agrochemicals or industrial enzyme inhibition.
Materials Property Simulation: For applications in materials science, computational modeling can be used to predict properties such as charge transport characteristics, optical absorption and emission spectra, and thermal stability of polymers or molecular materials incorporating the this compound scaffold.
Integration into New Chemical Technologies (excluding clinical applications)
The unique structural and electronic features of this compound suggest its potential for integration into various advanced chemical technologies.
Unexplored avenues for application include:
Organic Electronics: The isoindoline core is a known component in organic electronic materials. The presence of the bromo and methyl groups allows for tuning of the electronic properties and morphology of materials. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom provides a convenient point for polymerization or for introducing other functional groups to fine-tune the material's properties.
Sensors: The isoindoline nitrogen atom can act as a binding site for metal ions or other analytes. By incorporating a fluorophore or chromophore through derivatization at the 6-position, novel chemosensors could be developed for the detection of specific species.
Catalysis: Chiral derivatives of isoindoline have been used as ligands in asymmetric catalysis. The synthesis of chiral versions of this compound and their application as ligands in catalytic transformations is a promising area for future research.
Identification of Research Gaps in the Current Literature
A comprehensive review of the existing scientific literature reveals a significant lack of specific information on this compound. The primary research gap is the absence of any dedicated studies on its synthesis, reactivity, and properties.
Specific research gaps include:
No Reported Synthesis: There are no published, optimized synthetic routes specifically for this compound.
Unknown Reactivity Profile: The chemical reactivity of this compound has not been systematically investigated. The influence of the interplay between the bromo and methyl substituents on the reactivity of the isoindoline core is unknown.
Lack of Spectroscopic and Structural Data: Detailed spectroscopic (NMR, IR, MS) and crystallographic data for this compound are not available in the public domain.
No Computational Studies: There are no reported computational studies that have investigated the electronic structure, conformation, or other properties of this molecule.
Unexplored Applications: The potential of this compound in any field of chemical technology remains entirely unexplored.
The exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in various scientific and technological fields.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Bromo-4-methyl-isoindoline to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DOE) to systematically test variables such as reaction temperature, solvent polarity, and stoichiometric ratios. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC). Recrystallization in aprotic solvents (e.g., DCM/hexane mixtures) or gradient elution column chromatography can isolate the product efficiently .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (with DEPT-135 for CH group identification), FT-IR for C-Br and methyl group vibrations (~550 cm⁻¹ and ~2850 cm⁻¹), and HRMS for exact mass validation. Cross-reference experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Analyze degradation products via LC-MS and track changes using differential scanning calorimetry (DSC) to identify phase transitions or decomposition events .
Advanced Research Questions
Q. What computational strategies are recommended to model the electronic properties of this compound?
- Methodological Answer : Apply density functional theory (DFT) with the ωB97X-D functional and def2-TZVP basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against UV-Vis spectra and correlate with experimental reactivity in cross-coupling reactions .
Q. How can crystallographic disorder in this compound be resolved using SHELX software?
- Methodological Answer : In SHELXL, use the PART command to model positional disorder in the bromine or methyl moieties. Refine anisotropic displacement parameters and validate with residual density maps. Collect data at 100 K to minimize thermal motion artifacts. Pair with Hirshfeld surface analysis to assess intermolecular interactions .
Q. What experimental and computational approaches address contradictions between theoretical and observed vibrational spectra?
- Methodological Answer : Re-optimize DFT calculations with solvent effects (SMD model for DMSO or chloroform) and anharmonic corrections. Experimentally, compare ATR-FTIR (solid-state) and solution-phase IR spectra to identify solvent-dependent shifts. Use Raman spectroscopy to detect symmetry-sensitive modes .
Q. How can researchers design a mechanistic study to probe the bromine substituent's role in this compound's reactivity?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated analogs. Monitor reaction intermediates via in situ NMR or time-resolved mass spectrometry. Pair with DFT calculations to map potential energy surfaces for bromine migration or elimination pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for this compound derivatives?
- Methodological Answer : Re-examine coupling constants and integration ratios for diastereotopic protons. Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Compare with X-ray crystallography data to confirm spatial arrangements of substituents .
Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
